molecular formula C20H25FN2O2 B6612504 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine CAS No. 184951-54-0

1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B6612504
CAS No.: 184951-54-0
M. Wt: 344.4 g/mol
InChI Key: LQGLHKCHSBLXDL-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C20H25FN2O2. It is known for its unique structure, which includes a piperazine ring substituted with a 4-fluorophenoxypropyl group and a 2-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-(4-fluorophenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of deoxygenated or hydrogenated derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)piperazine
  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(4-Nitrophenyl)piperazine

Comparison: 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both a 4-fluorophenoxypropyl group and a 2-methoxyphenyl group. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity to specific receptors .

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-24-20-6-3-2-5-19(20)23-14-12-22(13-15-23)11-4-16-25-18-9-7-17(21)8-10-18/h2-3,5-10H,4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGLHKCHSBLXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025567
Record name 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184951-54-0
Record name 1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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